molecular formula C26H20ClNO B286559 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

Cat. No. B286559
M. Wt: 397.9 g/mol
InChI Key: QVCICGKJOCYJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

The selective inhibition of HDAC6 by 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide leads to the accumulation of acetylated tubulin, which disrupts the microtubule network in cancer cells and induces apoptosis. HDAC6 inhibition also leads to the activation of heat shock protein 90 (HSP90), which plays a role in protein folding and stabilization. This activation leads to the degradation of oncoproteins, such as Bcr-Abl and FLT3, which are involved in the development of cancer.
Biochemical and Physiological Effects
In addition to its anticancer effects, 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide has been found to have potential therapeutic applications in neurodegenerative disorders, such as Huntington's disease and Alzheimer's disease. HDAC6 inhibition has been shown to enhance the clearance of misfolded proteins, such as huntingtin and tau, which are involved in the development of these diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide is its selectivity for HDAC6, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of drug resistance, as well as its inability to penetrate the blood-brain barrier in the treatment of neurodegenerative disorders.

Future Directions

Future research on 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide could focus on the development of combination therapies with other anticancer drugs to enhance its efficacy. Additionally, further studies could investigate its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. The development of more potent and selective HDAC6 inhibitors could also be explored to overcome the limitations of 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide.
Conclusion
In conclusion, 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide is a promising therapeutic agent with potential applications in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Its selective inhibition of HDAC6 has been found to induce apoptosis in cancer cells and enhance the clearance of misfolded proteins in neurodegenerative disorders. Further research is needed to fully explore its therapeutic potential and overcome its limitations.

Synthesis Methods

The synthesis of 2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide involves several steps, including the condensation of 1,2-dihydroacenaphthylene-5-carboxylic acid with benzylamine, followed by chlorination and coupling with 2-amino-4-chlorobenzamide. The final product is obtained after purification and crystallization.

Scientific Research Applications

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to enhance the efficacy of other anticancer drugs, such as bortezomib and lenalidomide.

properties

Molecular Formula

C26H20ClNO

Molecular Weight

397.9 g/mol

IUPAC Name

2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide

InChI

InChI=1S/C26H20ClNO/c27-23-12-5-4-10-22(23)26(29)28-25(19-7-2-1-3-8-19)21-16-15-18-14-13-17-9-6-11-20(21)24(17)18/h1-12,15-16,25H,13-14H2,(H,28,29)

InChI Key

QVCICGKJOCYJEC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC3=C(C=CC1=C23)C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.